4,5-Diiodo-1-methyl-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diiodo-1-methyl-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Mechanism of Action
Target of Action
Triazole compounds, which include 4,5-diiodo-1-methyl-triazole, are known to bind with a variety of enzymes and receptors in biological systems . These interactions allow triazoles to exhibit versatile biological activities .
Mode of Action
Triazole compounds are known to interact with their targets, leading to various changes in the biological system . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Given the broad range of biological activities exhibited by triazole compounds, it can be inferred that multiple biochemical pathways could potentially be affected . The downstream effects of these interactions would depend on the specific pathways involved and the nature of the interactions.
Result of Action
Given the compound’s potential to interact with various enzymes and receptors, it can be inferred that it could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diiodo-1-methyl-triazole typically involves the iodination of 1-methyl-1,2,3-triazole. One common method is the reaction of 1-methyl-1,2,3-triazole with iodine monochloride (ICl) in an appropriate solvent such as acetonitrile. The reaction is carried out at room temperature, and the product is isolated by standard purification techniques such as recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diiodo-1-methyl-triazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace iodine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4,5-diazido-1-methyl-triazole.
Scientific Research Applications
4,5-Diiodo-1-methyl-triazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
- 4,5-Dichloro-1-methyl-triazole
- 4,5-Dibromo-1-methyl-triazole
- 4,5-Difluoro-1-methyl-triazole
Comparison: 4,5-Diiodo-1-methyl-triazole is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This results in distinct electronic properties and reactivity patterns. For instance, the iodine atoms can form stronger halogen bonds compared to chlorine or bromine, potentially leading to different biological activities and material properties.
Properties
IUPAC Name |
4,5-diiodo-1-methyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3I2N3/c1-8-3(5)2(4)6-7-8/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGVGFXHSWIJRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)I)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3I2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.